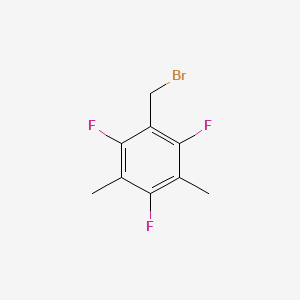
3,5-Dimethyl-2,4,6-trifluorobenzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-2,4,6-trifluorobenzyl bromide is an organic compound with the molecular formula C9H8BrF3. It belongs to the class of benzyl halides and is characterized by the presence of three fluorine atoms and a bromine atom attached to a benzene ring substituted with two methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide typically involves the bromination of 3,5-Dimethyl-2,4,6-trifluorotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
3,5-Dimethyl-2,4,6-trifluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form benzyl alcohol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl alcohol derivatives.
Reduction: Methyl-substituted benzene derivatives.
科学的研究の応用
3,5-Dimethyl-2,4,6-trifluorobenzyl bromide is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: In the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: In the synthesis of fluorinated polymers and materials with unique properties.
Biological Studies: As a probe in biochemical assays to study enzyme-substrate interactions and protein modifications
作用機序
The mechanism of action of 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The fluorine atoms on the benzene ring can influence the reactivity and stability of the compound by inductive and resonance effects .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Similar in structure but with additional fluorine atoms and a trifluoromethyl group.
2,4,5-Trifluorobenzyl bromide: Lacks the methyl groups present in 3,5-Dimethyl-2,4,6-trifluorobenzyl bromide.
Pentafluorobenzyl bromide: Contains five fluorine atoms on the benzene ring.
Uniqueness
This compound is unique due to the specific arrangement of methyl and fluorine substituents on the benzene ring, which can influence its chemical reactivity and physical properties. The presence of both electron-donating methyl groups and electron-withdrawing fluorine atoms creates a compound with distinct characteristics compared to its analogs .
特性
IUPAC Name |
1-(bromomethyl)-2,4,6-trifluoro-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDMFWMMIAQLII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)CBr)F)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














